Thiazinamium
Description
Classification within Phenothiazine (B1677639) Derivatives
Thiazinamium is recognized as a derivative belonging to the phenothiazine class of compounds smpdb.caontosight.aiwikipedia.orgwikipedia.org. Phenothiazines are a group of tricyclic organic compounds characterized by a central thiazine (B8601807) ring fused to two benzene (B151609) rings wikipedia.org. This structural core has historically been associated with a wide spectrum of biological activities, leading to the development of numerous therapeutic agents, particularly in the fields of psychiatry and allergy treatment wikipedia.org. This compound shares this fundamental phenothiazine framework, positioning it within a well-studied family of bioactive molecules smpdb.caontosight.aiwikipedia.org.
Role as a First-Generation H1-Antihistamine
A primary classification of this compound is its role as a first-generation H1-antihistamine smpdb.cawikipedia.org. H1-antihistamines function by antagonizing the effects of histamine (B1213489) at the H1 receptor, a mechanism crucial for alleviating allergic reactions and inflammatory responses smpdb.canih.govnih.govwikipedia.org. By blocking histamine's action, these compounds help to reduce symptoms such as itching, sneezing, and vasodilation wikipedia.org. Research has indicated that this compound exhibits antihistaminic properties, with some studies noting its long-lasting antihistaminic activity ontosight.ainih.gov. As a first-generation antihistamine, it is understood to readily cross the blood-brain barrier, a characteristic common to this class of drugs smpdb.canih.govnih.gov.
Identification as an Anticholinergic Agent
Beyond its antihistaminic effects, this compound is also identified as an anticholinergic agent ontosight.airesearchgate.net. Anticholinergic drugs work by blocking the action of acetylcholine (B1216132), a neurotransmitter involved in various bodily functions, particularly those mediated by the parasympathetic nervous system nih.gov. Studies have suggested that this compound possesses greater anticholinergic activity when compared to promethazine (B1679618) nih.gov. This anticholinergic profile is consistent with the broader class of first-generation antihistamines, many of which also act as potent muscarinic acetylcholine receptor antagonists wikipedia.org. Research has indicated high affinity at ileal receptors, further supporting its anticholinergic character scite.ai.
Characterization as a Quaternary Ammonium (B1175870) Compound
This compound is further characterized by its chemical structure as a quaternary ammonium compound wikipedia.orgresearchgate.netscispace.com. Quaternary ammonium compounds, often referred to as "quats," are defined by a central nitrogen atom that is covalently bonded to four organic groups, resulting in a permanent positive charge regardless of pH orst.eduwikipedia.org. This permanent cationic nature distinguishes them from primary, secondary, or tertiary amines wikipedia.org. The synthesis of such compounds typically involves the quaternization of a tertiary amine, such as promethazine, with an alkylating agent like chloromethane (B1201357) to form a quaternary ammonium salt, such as this compound chloride wikipedia.orgwikipedia.org. This structural feature influences its physicochemical properties and biological interactions wikipedia.orgresearchgate.net.
Chemical and Pharmacological Data
The research into this compound has yielded specific data regarding its chemical composition and pharmacological activities.
Table 1: Chemical Properties of this compound Cation
| Property | Value | Source |
| IUPAC Name | trimethyl(1-phenothiazin-10-ylpropan-2-yl)azanium | wikipedia.org |
| CAS Number | 2338-21-8 | wikipedia.org |
| Molecular Formula | C₁₈H₂₃N₂S⁺ | wikipedia.org |
| Molecular Weight | 299.46 g/mol | wikipedia.org |
| Synonyms | This compound | wikipedia.orgnih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
trimethyl(1-phenothiazin-10-ylpropan-2-yl)azanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N2S/c1-14(20(2,3)4)13-19-15-9-5-7-11-17(15)21-18-12-8-6-10-16(18)19/h5-12,14H,13H2,1-4H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXCCYNINPIWGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N2S+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001021633 | |
| Record name | Thiazinamium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001021633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2338-21-8 | |
| Record name | N,N,N,α-Tetramethyl-10H-phenothiazine-10-ethanaminium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2338-21-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Thiazinamium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002338218 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiazinam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13420 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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| Record name | Thiazinamium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001021633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethyl(1-methyl-2-phenothiazin-10-ylethyl)ammonium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.320 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | THIAZINAMIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/666W2P28N2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | Thiazinamium | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240235 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Synthetic Methodologies and Derivatization Research
Strategies for Thiazinamium Synthesis
The core structure of this compound is based on the phenothiazine (B1677639) tricycle. Synthetic strategies primarily involve the modification of this core structure or the direct quaternization of a suitable precursor.
The phenothiazine nucleus is susceptible to oxidation, which can be a key step in the synthesis of certain derivatives or a consideration in the stability of the final compound. The oxidation of phenothiazines can lead to various products, primarily sulfoxides and, in some cases, C-oxidation products like 7-hydroxyphenothiazines, phenothiazin-3-ones, and phenothiazin-7-ones. nih.govnih.gov The oxidation process often involves a radical cation intermediate. nih.govresearchgate.net
Mechanistic studies on the oxidation of phenothiazine derivatives have shown that the reaction can proceed via a two-electron or even a three-electron pathway, involving both the phenothiazine core and the side chain. mdpi.com For instance, the oxidation of phenothiazines in the presence of hydrogen peroxide and methemoglobin results mainly in the formation of their sulfoxides. nih.gov The rate of this conversion is influenced by the electron-withdrawing or donating nature of substituents on the phenothiazine ring. nih.gov
| Precursor | Oxidizing Agent/System | Major Product(s) | Reference |
| Phenothiazine Derivatives | Methemoglobin/H2O2 | Sulfoxides | nih.gov |
| Chlorpromazine (B137089) | Electrochemical Oxidation | nor-CPZ sulfoxide | mdpi.com |
| 2-substituted phenothiazines | in vitro metabolism | Ring-hydroxylated metabolites, Sulfoxides | nih.gov |
A direct and common method for the synthesis of this compound is the quaternization of promethazine (B1679618). Promethazine is a phenothiazine derivative with a dimethylaminopropyl side chain. The quaternization is achieved by reacting promethazine with a halomethane, such as chloromethane (B1201357) or methyl iodide. wikipedia.org This reaction converts the tertiary amine in the side chain of promethazine into a quaternary ammonium (B1175870) salt, resulting in the formation of this compound. wikipedia.org The counter-ion of the resulting this compound salt (e.g., chloride or methylsulfate) is determined by the specific methylating agent used. wikipedia.org
This synthetic approach is advantageous due to the ready availability of promethazine as a starting material. The formation of a quaternary ammonium salt significantly alters the physicochemical properties of the parent molecule, notably increasing its polarity and reducing its ability to cross the blood-brain barrier. wikipedia.org
Exploration of Novel Tricyclic Thiazine (B8601807) Derivatives
Research has extended beyond the basic phenothiazine structure to explore novel tricyclic systems containing a thiazine ring. One area of investigation has been the synthesis of new tricyclic 1,2-thiazine derivatives with potential anti-inflammatory activity. nih.govnih.gov In these studies, a third ring, such as an oxazine, oxazepine, or oxazocin, is fused to the 1,2-benzothiazine skeleton. nih.govresearchgate.net
The synthesis of these novel derivatives often involves a multi-step process, starting from precursors like saccharine. nih.gov Microwave-assisted synthesis has been employed to significantly reduce reaction times compared to conventional methods. nih.gov The general synthetic scheme involves the reaction of saccharine with a substituted 2-bromoacetophenone, followed by a Gabriel-Colman rearrangement. The final tricyclic structure is then formed by reacting the rearranged intermediate with a dihaloalkane, such as 1-bromo-2-chloroethane (B52838) or 1-bromo-3-chloropropane. nih.gov
| Compound ID | Fused Ring | R-Substituent | LogP |
| 5 | Oxazine | -H | 1.49 |
| 6a | Oxazepine | -H | 1.83 |
| 6b | Oxazepine | -F | 1.95 |
| 6c | Oxazepine | -Cl | 2.45 |
| 6d | Oxazepine | -CH3 | 2.29 |
| 6e | Oxazepine | -OCH3 | 1.97 |
| 7 | Oxazocin | -H | 2.21 |
Research on Quaternary Ammonium Salt Derivatives
This compound itself is a quaternary ammonium salt derivative of phenothiazine. nih.gov Research in this area focuses on synthesizing and characterizing various quaternary ammonium salts of phenothiazine derivatives to explore their unique physical and biological properties. nih.gov The quaternization of the side-chain amine of phenothiazine drugs is a key derivatization strategy. wikipedia.org This modification is explored for reasons such as altering the pharmacological profile of the parent drug, for instance, by limiting systemic absorption and making them suitable for topical applications. wikipedia.org
Patents describe the synthesis of various phenothiazine quaternary ammonium derivatives with different alkyl or cyclopropyl (B3062369) groups and various counter-ions like halogen atoms, dimethyl sulfate, or p-toluenesulfonic acid. google.com The physical properties of these salts, including their spectroscopic characteristics (UV, IR), are important for their identification and analysis. nih.gov
Optimization of Synthetic Routes
Further optimization can involve the careful selection of solvents, catalysts, and reaction conditions (temperature, pressure). For instance, in the synthesis of thiazolo[3,2-a]pyrimidine derivatives, a related heterocyclic system, optimization studies have focused on the choice of solvent and the need for heating to ensure the complete consumption of reactants. researchgate.net Analytical techniques such as Capillary Zone Electrophoresis (CZE) and High-Performance Liquid Chromatography (HPLC) have been developed and optimized for the quantitative analysis of this compound and its precursors in pharmaceutical formulations, which is an essential part of quality control in the manufacturing process. researchgate.netscilit.com These analytical methods are optimized by adjusting parameters like buffer pH and concentration, temperature, and applied voltage to achieve efficient separation and detection. researchgate.net
Molecular and Cellular Mechanisms of Action of Thiazinamium
H1 Receptor Antagonism
Thiazinamium functions as a histamine (B1213489) H1 receptor antagonist. researchgate.netnih.gov H1 receptors are integral membrane proteins that are widely distributed in human tissues, including on nerve endings, smooth muscles, and glandular cells. nih.gov They are key mediators of type 1 hypersensitivity reactions. youtube.com When activated by histamine, these G-protein coupled receptors trigger a cascade of events leading to the classic symptoms of an allergic response, such as vasodilation, increased vascular permeability, pruritus (itching), and bronchoconstriction. wikipedia.org
As an H1 antagonist, this compound competitively binds to H1 receptors without activating them, thereby blocking the actions of endogenous histamine. nih.govwikipedia.org This competitive inhibition prevents or mitigates the downstream signaling initiated by histamine binding. Studies have demonstrated the efficacy of this compound in blocking histamine-induced bronchoconstriction, confirming its potent H1-antagonistic activity in the airways. nih.gov The majority of H1-antihistamines, particularly first-generation agents like the phenothiazine (B1677639) derivative promethazine (B1679618), to which this compound is structurally related, function as inverse agonists rather than neutral antagonists. wikipedia.orgresearchgate.net This means they bind to the inactive state of the H1 receptor and shift the conformational equilibrium towards this inactive state, further reducing receptor activity.
Cholinergic System Modulation
In addition to its antihistaminic properties, this compound exhibits significant anticholinergic activity. researchgate.net The cholinergic system, which utilizes the neurotransmitter acetylcholine (B1216132) (ACh), plays a crucial role in regulating a wide array of bodily functions through two main types of receptors: muscarinic and nicotinic. nih.gov this compound's primary influence on this system is through its interaction with muscarinic acetylcholine receptors.
Muscarinic Receptor Interactions (e.g., M1, M2, M3)
This compound is classified as an anticholinergic drug, indicating its action as an antagonist at muscarinic acetylcholine receptors. nih.gov First-generation H1-antihistamines, a class that includes phenothiazine derivatives, are known to possess antimuscarinic properties due to a structural similarity between the H1 receptor and muscarinic acetylcholine receptors. wikipedia.orgresearchgate.net These receptors are G-protein coupled and are subdivided into five subtypes (M1-M5). nih.gov The M1, M3, and M5 subtypes are typically coupled to Gq proteins, leading to cellular excitation, while M2 and M4 receptors are coupled to Gi proteins, causing inhibitory effects. nih.govscispace.com Antagonism of these receptors by drugs like this compound blocks the parasympathetic ("rest and digest") actions of acetylcholine. nih.gov
However, specific research detailing the binding affinity and functional antagonism of this compound at the individual M1, M2, and M3 receptor subtypes is not extensively available in the public domain. While its anticholinergic effects are well-documented, a precise subtype selectivity profile has not been fully elucidated in readily accessible literature.
Antagonism of Acetylcholine-Induced Responses
This compound effectively antagonizes the physiological responses induced by acetylcholine. This is particularly evident in its effects on smooth muscle, such as that found in the bronchi. Acetylcholine is a potent bronchoconstrictor, acting on M3 muscarinic receptors on airway smooth muscle to cause contraction. derangedphysiology.com
By acting as a competitive antagonist at these receptors, this compound inhibits acetylcholine-induced bronchoconstriction. derangedphysiology.com This mechanism contributes significantly to its bronchodilator effects. Laboratory studies on isolated human bronchial muscle have quantified this activity, demonstrating that this compound antagonizes contractile responses to acetylcholine. The potency of this antagonism has been compared to other agents, highlighting its relevance in airway pharmacology.
Effects on Acetylcholinesterase Activity
Intracellular Signaling Pathway Modulation
The interaction of a ligand with its receptor initiates a cascade of intracellular signaling events that ultimately dictate the cellular response. While the primary mechanisms of this compound are receptor antagonism, its classification as a phenothiazine suggests potential interactions with downstream signaling pathways.
Regulation of NF-κB Immune Response Transcription Factor
Nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates genes involved in inflammation, immune responses, and cell survival. nih.gov The canonical NF-κB pathway is activated by various stimuli, including inflammatory cytokines, leading to the transcription of pro-inflammatory genes. nih.gov Some phenothiazine derivatives have been shown to modulate necroptosis, a form of programmed cell death that can be initiated by TNF-α, a cytokine that also activates the NF-κB pathway. nih.gov This suggests a potential, though indirect, link between the phenothiazine chemical class and pathways involving inflammatory signaling.
However, there is no direct scientific evidence currently available that specifically demonstrates that this compound modulates the NF-κB immune response transcription factor. Research has not yet elucidated a clear mechanism by which this compound might inhibit or activate the NF-κB signaling cascade.
Influence on Phospholipase C and Phosphatidylinositol (PIP2) Pathways
This compound exerts significant influence over the Phospholipase C (PLC) and Phosphatidylinositol 4,5-bisphosphate (PIP2) signaling pathways, which are central to cellular responses initiated by histamine. The binding of histamine to the H1 receptor typically activates an intracellular G-protein (Gαq), which in turn stimulates PLC.
Activated PLC then catalyzes the hydrolysis of PIP2, a key membrane phospholipid, into two crucial second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). By acting as an antagonist at the H1 receptor, this compound effectively blocks this initial activation step. This blockade prevents the subsequent activation of PLC and the breakdown of PIP2. The inhibition of this pathway is a cornerstone of this compound's mechanism, as it halts the generation of second messengers that would otherwise propagate the inflammatory signal. A significant consequence of inhibiting the PLC/PIP2 pathway is the downstream suppression of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), which is a pivotal regulator of immune and inflammatory responses.
Impact on Calcium Ion Concentration and Mast Cell Stability
The integrity and stability of mast cells are critically dependent on intracellular calcium ion (Ca2+) concentrations. The activation of the PLC/PIP2 pathway directly leads to a surge in cytosolic calcium. One of the second messengers produced from PIP2 hydrolysis, IP3, diffuses through the cytoplasm and binds to IP3 receptors located on the membrane of the endoplasmic reticulum. This binding event opens calcium channels, causing a rapid release of stored Ca2+ into the cytoplasm.
This elevation in intracellular calcium is an essential trigger for mast cell degranulation—the process by which mast cells release histamine and other pro-inflammatory mediators. This compound's inhibitory action on the PLC/PIP2 pathway prevents the formation of IP3. Consequently, the release of calcium from intracellular stores is averted. By maintaining a low concentration of cytosolic calcium, this compound stabilizes the mast cell membrane, thereby preventing degranulation and the subsequent release of histamine. nih.gov Some first-generation H1 antihistamines are recognized for their ability to promote mast cell stability. mastcellhope.orgtmsforacure.org Research on this compound has demonstrated its ability to inhibit histamine release from rat peritoneal mast cells, although its potency varies depending on the stimulus. uzh.ch
Effects on Cellular Secretion and Gene Expression
Modulation of Phosphatidylcholine Secretion in Pulmonary Cell Cultures
In the context of pulmonary cells, this compound has been shown to directly influence the secretion of phospholipids (B1166683) essential for lung function. Specifically, research conducted on adult rat type II pneumocyte cultures revealed that this compound chloride stimulates the secretion of phosphatidylcholine, a primary component of pulmonary surfactant. nih.gov
This stimulatory effect was observed to be dependent on the concentration of this compound, occurring within the range of 10⁻⁹ to 10⁻⁶ M. nih.gov At its optimal concentration, this compound increased phosphatidylcholine secretion by 46%. nih.gov This effect was not a result of increased synthesis of phosphatidylcholine or cellular injury. nih.gov Further investigation showed that this mechanism is distinct from that of beta-agonists like terbutaline (B1683087), as their effects were additive. nih.gov Other H1-antagonists with structural similarities, such as promethazine, also demonstrated a similar stimulatory effect. nih.gov
Table 1: Effect of this compound Chloride on Phosphatidylcholine Secretion
| Parameter | Finding | Reference |
|---|---|---|
| Effective Concentration Range | 10⁻⁹–10⁻⁶ M | nih.gov |
| Stimulation at Optimal Concentration | 46% increase | nih.gov |
| Mechanism | Direct stimulation of secretion, not secondary to synthesis or cell injury | nih.gov |
| Comparison with Beta-Agonists | Effect is additive to that of terbutaline, suggesting a different mechanism of action | nih.gov |
Impact on Pro-inflammatory Cytokine and Cell Adhesion Molecule Expression
This compound's mechanism of action extends to the regulation of gene expression, particularly concerning molecules that orchestrate inflammatory responses. The inhibition of the H1 receptor-mediated activation of the PLC/PIP2 pathway and the subsequent suppression of NF-κB activation have profound effects on the transcription of pro-inflammatory genes. nih.govnih.gov
Preclinical Pharmacological Investigations of Thiazinamium
In Vitro Studies
In vitro studies are crucial for dissecting the direct effects of a compound on cellular and tissue targets, free from the complex systemic interactions present in a whole organism.
Cellular Model Systems for Pharmacological Assessment
Studies utilizing cellular models have explored the impact of Thiazinamium chloride on specific cellular functions. For instance, research involving cultured rat type II pneumocytes has demonstrated that this compound chloride can stimulate phosphatidylcholine secretion. This effect was observed in a concentration-dependent manner, occurring within the range of 10⁻⁹ to 10⁻⁶ M. At its optimal concentration, this compound chloride stimulated secretion by approximately 46%, a level comparable to half the stimulatory effect observed with beta-agonists like terbutaline (B1683087) and isoproterenol. Importantly, this stimulation was not attributed to increased choline (B1196258) incorporation into phosphatidylcholine or to cell injury, suggesting a direct effect on the secretion pathway nih.gov.
Isolated Organ and Tissue Preparations
The use of isolated organ and tissue preparations allows for the study of pharmacological responses in a controlled environment, mimicking physiological conditions without the systemic variables of a living animal.
Investigations using human isolated bronchial muscle preparations have provided significant insights into this compound's potential as a bronchodilator. In these studies, this compound chloride was found to relax bronchial muscle preparations that had been pre-contracted with agents like histamine (B1213489) and acetylcholine (B1216132) nih.govkarger.com. The relaxant potency of this compound chloride was compared to other known antagonists.
Table 1: Rank Order Potency (pD₂ Values) of Antagonists on Human Isolated Bronchial Muscle
| Agonist | This compound Chloride | Tripelennamine (B1683666) | Atropine (B194438) |
| Histamine | 7.78 | 6.16 | > 4 |
| Acetylcholine | 6.94 | 4.05 | 7.76 |
Note: pD₂ values represent the negative logarithm of the concentration of antagonist that produces 50% of the maximal inhibitory effect.
These findings indicate that this compound chloride possesses significant relaxant properties on human airway smooth muscle, comparable in some aspects to established bronchodilator agents nih.govkarger.com.
Further analysis of the interaction with contractile agonists revealed that this compound chloride exhibits antagonistic properties against both histamine and acetylcholine. Specifically, this compound chloride, along with tripelennamine, was shown to displace histamine concentration-effect curves. Concurrently, this compound chloride, alongside atropine, demonstrated antagonism against acetylcholine-induced contractions in human isolated bronchial muscle preparations nih.govkarger.com. This dual action suggests a potential to counteract bronchoconstriction mediated by both histamine and acetylcholine pathways.
Interactions with Model Biological Membranes
Studies investigating the interaction of compounds with model biological membranes are fundamental for understanding how a drug may partition, embed, or otherwise affect the structure and function of cell membranes. While specific detailed studies on this compound's interactions with model biological membranes were not extensively detailed in the reviewed literature, such investigations typically employ techniques like spectroscopy, X-ray scattering, and calorimetry to probe how molecules influence lipid bilayers, their phase transitions, and permeability. These studies are crucial for predicting a drug's behavior, potential membrane-related toxicity, or its ability to cross cellular barriers. The general principles involve assessing parameters such as partition coefficients and the impact on membrane fluidity or integrity frontiersin.orgqeios.comresearchgate.netcmu.edunih.gov.
In Vivo Animal Model Studies
In vivo studies in animal models are essential for evaluating the pharmacological effects of a compound in a complex biological system, assessing efficacy, and identifying potential systemic actions.
Research in various animal species, including guinea pigs, rats, cats, and dogs, has characterized the in vivo pulmonary pharmacology of this compound chloride, often administered via aerosol. These studies revealed that this compound chloride possesses greater anticholinergic activity but weaker antihistaminic activity compared to promethazine (B1679618). While less potent as an anticholinergic than atropine or ipratropium, it exhibited a longer duration of antihistaminic activity. This compound chloride demonstrated efficacy in models of passive lung anaphylaxis, specifically IgG-induced in guinea pigs and IgE-induced in rats. Furthermore, in conscious dogs challenged with Ascaris-induced allergic asthma, this compound chloride dose-dependently inhibited antigen-induced bronchospasm nih.gov. These findings collectively suggest that this compound chloride acts as a potent and effective bronchodilator in vivo, with a profile that includes both anticholinergic and antihistaminic properties.
Compound List:
this compound
Promethazine
Atropine
Histamine
Acetylcholine
Terbutaline
Isoproterenol
Tripelennamine
Pulmonary Pharmacology Characterization Across Species (e.g., Guinea Pigs, Rats, Cats, Dogs)
In vivo pulmonary pharmacology studies have been conducted using this compound chloride, often administered via aerosol, across several animal species, including guinea pigs, rats, cats, and dogs. Research indicates that this compound chloride exhibits both anticholinergic and antihistaminic activities. Compared to promethazine, its parent compound, this compound chloride possesses greater anticholinergic effects but weaker antihistaminic properties. When compared to established anticholinergics like atropine and ipratropium, this compound chloride was found to be less potent, with a shorter duration of anticholinergic action. However, it demonstrated long-lasting antihistaminic activity, distinguishing it from these other agents nih.gov.
Bronchodilator Efficacy in Animal Models of Airway Disease
This compound chloride has been identified as a potent and efficacious bronchodilator in animal models when administered through aerosolization. These studies noted a rapid onset of action and a moderate duration of effect. While specific quantitative measures of bronchodilator efficacy in animal models are not detailed in the reviewed literature, its classification as an effective bronchodilator suggests a capacity to relax airway smooth muscle and improve airflow. In human bronchial muscle preparations, this compound chloride has also shown relaxant effects against contractions induced by histamine and acetylcholine, indicating a dual mechanism of bronchodilation nih.govnih.gov.
Antiallergic Activity in Animal Models of Anaphylaxis (e.g., IgG- and IgE-Induced Passive Lung Anaphylaxis)
The antiallergic properties of this compound chloride have been evaluated in models of passive lung anaphylaxis. It has demonstrated efficacy in both immunoglobulin G (IgG)-induced passive lung anaphylaxis in guinea pigs and immunoglobulin E (IgE)-induced passive lung anaphylaxis in rats nih.gov. Further investigations into its effects on mast cells have shown that this compound chloride can inhibit histamine release. Specifically, in rat peritoneal mast cells, it moderately inhibited compound 48/80-induced histamine release with an IC50 value of 40 µM. Against ovalbumin-induced histamine release, this compound chloride showed an inhibition of 21% at a concentration of 100 µM researchgate.net.
Structure Activity Relationship Sar Studies of Thiazinamium and Its Analogs
Identification of Key Structural Determinants for Biological Activity
The pharmacological profile of thiazinamium is defined by several key structural features. As a phenothiazine (B1677639) derivative, its tricyclic ring system forms the basic scaffold necessary for interaction with various receptors. However, the most critical determinant that distinguishes it from its parent compound, promethazine (B1679618), is the quaternary ammonium (B1175870) group.
The Phenothiazine Nucleus: This tricyclic structure is a common feature in many neuroleptic, antihistaminic, and anticholinergic drugs. Its geometry and electron distribution are foundational to the molecule's ability to bind to target receptors.
The Alkyl Side Chain: The length and branching of the aminoalkyl side chain connecting the phenothiazine ring to the nitrogen atom are crucial for optimal activity. In this compound, this linker positions the cationic head correctly for receptor interaction.
The Quaternary Ammonium Group: The permanent positive charge on the nitrogen atom, resulting from methylation, is the most significant feature. This quaternization drastically alters the molecule's polarity and its mode of interaction with receptors compared to the tertiary amine of promethazine. researcher.life This permanent cationic state is fundamental to its potent anticholinergic activity at muscarinic receptors. researcher.life The nature of the quaternary moiety, including the size of the alkyl groups on the nitrogen, can influence the compound's activity and selectivity. researcher.life
Comparative Analysis of this compound vs. Parent Compounds (e.g., Promethazine)
This compound is the N,N,N-trimethyl quaternary ammonium derivative of promethazine. The primary structural difference is the nitrogen atom in the side chain: promethazine has a tertiary amine, while this compound has a quaternary ammonium cation. capes.gov.brnih.gov This single modification—the addition of a methyl group to the nitrogen—profoundly changes the compound's pharmacological properties. researcher.life
Receptor Interaction: The tertiary amine of promethazine can exist in both protonated (cationic) and neutral forms at physiological pH. psu.edu In contrast, the quaternary ammonium group of this compound is permanently charged. This permanent charge alters how it binds to muscarinic receptor sites. researcher.life Studies have shown that while tertiary antagonists often display simple, monophasic inhibition curves at muscarinic receptors, quaternary derivatives like this compound can exhibit shallow or even biphasic curves, suggesting a different or more complex mode of interaction. researcher.life
Pharmacological Profile: Both promethazine and this compound possess H1 antihistaminic properties. capes.gov.brresearchgate.net However, the quaternization in this compound significantly enhances its anticholinergic (antimuscarinic) effects. This makes this compound a potent dual-action agent, whereas promethazine's primary action is antihistaminic, with weaker anticholinergic effects. researchgate.net
| Feature | Promethazine | This compound |
|---|---|---|
| Nitrogen Group | Tertiary Amine | Quaternary Ammonium |
| Charge at Physiological pH | Partially Cationic | Permanently Cationic |
| Primary Activity | Antihistaminic (H1) | Antihistaminic & Anticholinergic |
| Anticholinergic Potency | Moderate | High |
Impact of Chemical Modifications on Antihistaminic Properties
This compound is a potent H1 receptor antagonist, a property it inherits from its phenothiazine scaffold, which is common to many first-generation antihistamines. capes.gov.br In a study on human isolated bronchial muscle preparations contracted with histamine (B1213489), this compound demonstrated a powerful relaxant effect, indicative of its strong antihistaminic action. nih.gov
When compared to other antagonists, this compound was found to be more potent than tripelennamine (B1683666) but less potent than atropine (B194438) in relaxing histamine-induced contractions. nih.gov This suggests that while the core structure provides the antihistaminic activity, the specific substitutions influence the potency.
| Compound | pD2 Value (vs. Histamine-induced contraction) |
| This compound chloride | 7.78 |
| Tripelennamine | 6.16 |
| Atropine | > 4.00 |
| Source: Data from a study on human isolated bronchial muscle preparations. nih.gov |
The data indicates that the combination of the phenothiazine ring and the specific quaternary ammonium side chain in this compound results in high-affinity binding to the H1 receptor, effectively antagonizing the effects of histamine. nih.gov
Impact of Chemical Modifications on Anticholinergic Properties
The most significant impact of modifying promethazine into this compound is the enhancement of its anticholinergic properties. The permanent positive charge of the quaternary ammonium group is a key feature for high-affinity binding to muscarinic acetylcholine (B1216132) receptors. researcher.lifenih.gov
In studies on human isolated bronchial muscle contracted by acetylcholine, this compound was a potent antagonist. nih.gov Its potency was significantly greater than that of the antihistamine tripelennamine and approached that of atropine, a classic muscarinic antagonist. nih.gov This demonstrates that the quaternization of the side-chain nitrogen is a critical modification for conferring strong anticholinergic activity.
| Compound | pD2 Value (vs. Acetylcholine-induced contraction) |
| Atropine | 7.76 |
| This compound chloride | 6.94 |
| Tripelennamine | 4.05 |
| Source: Data from a study on human isolated bronchial muscle preparations. nih.gov |
The ability of this compound to potently antagonize both histamine and acetylcholine makes it particularly effective in airway diseases where both mediators play a role. nih.gov The structural modification from a tertiary amine to a quaternary ammonium cation is directly responsible for this dual-antagonist profile.
Design and Synthesis of Novel Analogs for Enhanced Selectivity
The development of novel therapeutic agents often involves the rational design and synthesis of analogs to improve potency, reduce side effects, or enhance selectivity for a specific receptor subtype. nih.govnih.gov For a compound like this compound, which acts on multiple receptors, a key goal would be to design analogs with greater selectivity for either H1 or specific muscarinic receptor subtypes.
The general principles for designing novel analogs based on the this compound scaffold would include:
Modification of the Phenothiazine Ring: Introducing different substituents (e.g., electron-withdrawing or electron-donating groups) onto the tricyclic ring system could modulate receptor affinity and selectivity. mdpi.com
Varying the Side Chain: Altering the length, rigidity, or branching of the alkyl chain that links the phenothiazine nucleus to the nitrogen atom can fine-tune the positioning of the pharmacophore within the receptor's binding pocket.
Altering the Quaternary Group: Synthesizing analogs with different alkyl groups on the quaternary nitrogen (e.g., replacing methyl groups with ethyl or larger groups) could influence selectivity between different receptor types. researcher.life
Computational Modeling: Utilizing computational tools like molecular docking and pharmacophore modeling can help predict how structural changes will affect receptor binding, guiding the synthesis of the most promising candidates. nih.govnih.gov
The synthesis of such novel analogs would typically follow established medicinal chemistry pathways, starting from a substituted phenothiazine core and building the desired side chain through a series of chemical reactions, culminating in the quaternization of the terminal amine. The goal is to create molecules that retain the desired therapeutic action while minimizing off-target effects, leading to a better-tolerated and more effective drug. researchgate.net
Advanced Analytical Methodologies in Thiazinamium Research
Chromatographic Techniques
Chromatographic techniques are indispensable tools for the separation, identification, and quantification of chemical compounds. For Thiazinamium, both HPLC and GC have been adapted for its analysis.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) has emerged as a primary technique for the quantitative analysis of this compound methylsulphate in pharmaceutical preparations. Its ability to separate complex mixtures and provide sensitive detection makes it ideal for routine analysis and stability studies.
A validated reversed-phase HPLC method has been established for the quantitative estimation of this compound methylsulphate in pharmaceutical dosage forms researchgate.netcapes.gov.brnih.govsigmaaldrich.comsigmaaldrich.com. This method typically employs a C18 reversed-phase column, such as a LiChrospher 100 RP 18 column (125 x 4 mm). The mobile phase is a carefully optimized mixture, commonly consisting of acetonitrile (B52724) and water in a ratio of 3:7 (v/v). To enhance the separation of this quaternary ammonium (B1175870) compound, ion-pairing agents are incorporated into the mobile phase. Octanesulphonic acid sodium salt (20 mM) and N,N-dimethyloctylamine (20 mM), adjusted to a pH of 3, are frequently used. Detection is typically performed using UV spectrophotometry at a wavelength of 254 nm. Propylparaben has been successfully utilized as an internal standard to improve the accuracy and precision of the quantitative measurements researchgate.netcapes.gov.brnih.govsigmaaldrich.comsigmaaldrich.com.
The developed HPLC method demonstrates excellent linearity, with correlation coefficients (r) often reported as 0.9999, within a concentration range of 26-78 µg/mL. These validated methods are characterized by their sensitivity, rapidity, and suitability for routine quality control analyses, requiring minimal sample preparation and allowing for analyses to be completed within approximately 15 minutes researchgate.netcapes.gov.brnih.govsigmaaldrich.comsigmaaldrich.com.
Table 6.1.1.1: HPLC Method Parameters for this compound Methylsulphate
| Parameter | Specification | Reference |
| Column | LiChrospher 100 RP 18 (125 x 4 mm) | researchgate.netcapes.gov.brnih.gov |
| Mobile Phase | Acetonitrile–Water (3:7, v/v) | researchgate.netcapes.gov.brnih.gov |
| Ion-Pairing Agents | Octanesulphonic acid sodium salt (20 mM) + N,N-dimethyloctylamine (20 mM) | researchgate.netcapes.gov.brnih.gov |
| pH | 3 | researchgate.netcapes.gov.brnih.gov |
| Detection Wavelength | 254 nm | researchgate.netcapes.gov.brnih.gov |
| Internal Standard | Propylparaben | researchgate.netcapes.gov.brnih.gov |
| Linearity Range | 26–78 µg/mL | researchgate.netcapes.gov.brnih.gov |
| Correlation Coefficient (r) | 0.9999 | researchgate.netcapes.gov.brnih.gov |
| Analysis Time | Approx. 15 minutes | researchgate.netcapes.gov.brnih.gov |
The validated HPLC method is instrumental in investigating the stability of this compound methylsulphate. Specifically, it is employed to monitor the compound's integrity in solutions intended for intramuscular injection, particularly when exposed to or formulated with anti-oxidizing agents researchgate.netcapes.gov.brnih.govsigmaaldrich.comsigmaaldrich.com. Stability-indicating HPLC methods are crucial for identifying and quantifying potential degradation products that may form over time or under various stress conditions (e.g., heat, light, oxidation, hydrolysis), thereby ensuring the drug product's safety and efficacy throughout its shelf life chromatographyonline.comscholarsresearchlibrary.com.
Gas Chromatography (GC) for Detection and Quantification
Gas Chromatography (GC) offers an alternative approach for the analysis of this compound methylsulphate, particularly for biological samples like plasma and urine. This method typically involves an initial sample preparation step, such as ion-pair extraction, to facilitate the GC analysis nih.govoup.com.
A sensitive and selective method utilizes ion-pair extraction of this compound methylsulphate with iodide as the counter-ion. Following extraction, the compound is analyzed by gas chromatography using an alkali flame ionization detector (AFID). This GC-based approach has demonstrated a low detection limit of 2 ng/mL, with reported recoveries of 88.0 ± 6.2% from plasma and 91.4 ± 4.6% from urine nih.govoup.com. While GC-FID is mentioned in broader contexts for drug analysis, the specific application detailed for this compound involves the AFID detector following ion-pair extraction nih.govoup.comtandfonline.com.
Table 6.1.2: GC Method Parameters for this compound Methylsulphate in Biological Matrices
| Parameter | Specification | Reference |
| Sample Preparation | Ion pair extraction with iodide as counter-ion | nih.govoup.com |
| Detector | Alkali Flame Ionization Detector (AFID) | nih.govoup.com |
| Detection Limit (LOD) | 2 ng/mL | nih.govoup.com |
| Recovery (Plasma) | 88.0 ± 6.2% | nih.govoup.com |
| Recovery (Urine) | 91.4 ± 4.6% | nih.govoup.com |
Electrophoretic Techniques
Capillary electrophoresis (CE) represents a powerful separation technique that complements chromatography, offering high efficiency, low sample consumption, and reduced analysis times. Capillary Zone Electrophoresis (CZE) has been successfully applied to the analysis of this compound methylsulphate.
Capillary Zone Electrophoresis (CZE) for Quantitative Analysis
Capillary Zone Electrophoresis (CZE) has been developed and validated for the quantitative analysis of this compound methylsulphate (TMS) in pharmaceutical formulations, often in conjunction with other phenothiazine (B1677639) derivatives like promazine (B1679182) and promethazine (B1679618) psu.eduresearchgate.netscilit.comscispace.com. This technique offers advantages such as high separation efficiency and minimal reagent usage.
Optimized CZE methods for this compound typically involve a buffer system and specific capillary conditions. One validated method employs a Tris(hydroxymethyl)aminomethane (Tris) buffer at a concentration of 100 mM and a pH of 8.0, with the addition of 15% acetonitrile to the buffer. The separation is conducted in a capillary of 58.5 cm in length at a controlled temperature of 25°C, under an applied voltage of 30 kV. Detection is performed at 254 nm. This method allows for the separation of this compound from related compounds within approximately 5 minutes. It has demonstrated acceptable precision, with a relative standard deviation (RSD) of 5.3%, and good linearity when an internal standard is used. The limit of detection (LOD) for this compound methylsulphate using this CZE method is reported as 2.8 µg/mL psu.eduresearchgate.net. Variations in buffer composition and pH have also been explored, with some studies reporting optimal conditions using a 150 mM Tris buffer at pH 8.2 with 25% acetonitrile for analysis in biological fluids like urine nih.gov.
Table 6.2.1: CZE Method Parameters for this compound Methylsulphate
| Parameter | Specification | Reference |
| Buffer System | 100 mM Tris(hydroxymethyl)aminomethane (Tris) | psu.eduresearchgate.net |
| Buffer pH | 8.0 | psu.eduresearchgate.net |
| Organic Modifier | 15% Acetonitrile (v/v) | psu.eduresearchgate.net |
| Capillary Length | 58.5 cm | psu.eduresearchgate.net |
| Capillary Temperature | 25 °C | psu.eduresearchgate.net |
| Applied Voltage | 30 kV | psu.eduresearchgate.net |
| Detection Wavelength | 254 nm | psu.eduresearchgate.net |
| Precision (RSD) | 5.3% | psu.eduresearchgate.net |
| Limit of Detection (LOD) | 2.8 µg/mL | psu.eduresearchgate.net |
Optimization of Electrophoretic Separation Parameters
Capillary Zone Electrophoresis (CZE) has emerged as a powerful technique for the separation and quantitative analysis of phenothiazine derivatives, including this compound methylsulphate (TMS), promazine hydrochloride (PMH), and promethazine hydrochloride (PTH) psu.eduresearchgate.netresearchgate.netnih.gov. The optimization of various parameters is essential to achieve efficient separation and high analytical performance.
Studies have investigated the influence of buffer pH, buffer concentration, organic modifier percentage, capillary dimensions, applied voltage, and capillary temperature. For the simultaneous analysis of this compound, promazine, and promethazine, a Tris(hydroxymethyl)aminomethane (Tris) buffer system at a concentration of 100 mM and a pH of 8.0 has been found to provide optimal separation psu.eduresearchgate.net. The selection of Tris buffer is attributed to its pKa value near the desired pH, low conductivity, and sufficient UV transparency at the detection wavelength. Operating at pH values below 7 resulted in inadequate resolution, while pH values above 9 could lead to precipitation of some analytes psu.edu.
The addition of organic modifiers, such as acetonitrile (ACN), significantly impacts separation by altering parameters like viscosity, dielectric constant, and zeta potential. An optimal separation was achieved with 15% (v/v) acetonitrile in the electrophoretic buffer, which improved resolution and reduced analysis time psu.eduresearchgate.netresearchgate.netnih.gov. Variations in voltage and temperature were also explored to balance separation efficiency and analysis duration. A voltage of 30 kV and a capillary temperature of 25 °C were determined to be effective, minimizing Joule heating while ensuring adequate separation psu.eduresearchgate.net.
Capillary dimensions also play a role in separation performance. A fused silica (B1680970) capillary with a length of 58.5 cm (effective length 50 cm) and an inner diameter of 50 μm has been successfully employed psu.edu. Detection is typically performed using UV-Vis spectrophotometry at 254 nm psu.eduresearchgate.net. For sample introduction, hydrodynamic injection, where samples are introduced via pressure, or field-amplified sample injection (FASI) for enhanced sensitivity, have been utilized psu.eduresearchgate.netnih.gov.
Multivariate optimization techniques, employing experimental designs, have been instrumental in systematically investigating the interactions between these parameters to achieve the highest separation efficiency psu.eduresearchgate.netresearchgate.netnih.gov. These optimized CZE methods have demonstrated acceptable precision, with relative standard deviations (RSD) around 5.3%, and linearity, along with low limits of detection (LODs) for this compound methylsulphate, reported as low as 2.8 μg/mL psu.eduresearchgate.net.
Optimized Capillary Zone Electrophoresis (CZE) Parameters for this compound and Related Phenothiazines
| Parameter | Optimized Value | Reference |
| Buffer System | Tris(hydroxymethyl)aminomethane (Tris) | psu.eduresearchgate.net |
| Buffer Concentration | 100 mM | psu.eduresearchgate.net |
| pH | 8.0 | psu.eduresearchgate.net |
| Organic Modifier | Acetonitrile (ACN) | psu.eduresearchgate.net |
| Acetonitrile Percentage | 15% (v/v) | psu.eduresearchgate.net |
| Capillary Length | 58.5 cm (effective length 50 cm) | psu.edu |
| Capillary i.d. | 50 μm | psu.edu |
| Applied Voltage | 30 kV | psu.eduresearchgate.net |
| Capillary Temperature | 25 °C | psu.eduresearchgate.net |
| Detection Wavelength | 254 nm | psu.eduresearchgate.net |
| Injection Mode | Hydrodynamic injection (5 s at 50 mbar) or FASI | psu.eduresearchgate.netnih.gov |
| Analysis Time | 5.0 min | psu.eduresearchgate.net |
Spectroscopic and Electrochemical Approaches in Related Compound Analysis
Beyond electrophoresis, spectroscopic and electrochemical techniques offer complementary analytical capabilities for this compound and related compounds.
Spectroscopic Approaches: UV-Vis spectrophotometry is a widely utilized spectroscopic method for the analysis of phenothiazine derivatives due to its simplicity and cost-effectiveness globalscientificjournal.commedkoo.comresearchgate.net. This compound and its analogues exhibit characteristic absorption patterns in the UV-Vis spectrum, with absorption maxima often observed around 254 nm, which is also utilized as a detection wavelength in CZE psu.eduresearchgate.netscispace.com. Spectrophotometric methods can be based on various reactions, such as oxidation or ion-pair complex formation, to generate chromogenic species that can be quantified researchgate.net. For instance, methods involving oxidation by reagents like potassium iodate (B108269) or chloramine-T, or reactions with bromocresol green, have been developed for related phenothiazines researchgate.net. Spectroelectrochemistry, a technique that combines electrochemical and spectroscopic measurements, provides simultaneous, time-resolved, and in-situ information on electrode processes, offering deeper insights into reaction mechanisms wikipedia.org. While direct spectroscopic characterization of this compound itself using techniques like FTIR or Raman is less commonly reported in the context of routine analysis, UV-Vis spectrophotometry remains a primary spectroscopic tool for its quantification and quality control medkoo.comresearchgate.netdergipark.org.tr.
Electrochemical Approaches: Electrochemical methods, while less extensively reported for this compound compared to electrophoresis or spectrophotometry, have been applied to related phenothiazine compounds, demonstrating potential for sensitive and selective analysis psu.eduresearchgate.netcapes.gov.brresearchgate.net. Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV) are employed to study the electrochemical behavior of these molecules capes.gov.brresearchgate.net. These methods often involve modified electrodes, such as DNA-modified glassy carbon electrodes or electrodes modified with metal oxides on graphene, to enhance electrocatalytic activity and improve detection limits for compounds like promethazine hydrochloride researchgate.netmdpi.com. For example, studies on promethazine hydrochloride have optimized parameters like pH, frequency, and potential amplitude to achieve sensitive detection researchgate.netmdpi.com. Gas chromatography (GC) coupled with an alkali flame ionization detector has also been used for the determination of this compound in biological matrices, often preceded by ion-pair extraction researchgate.netoup.comnih.gov. Differential electrochemical mass spectrometry (DEMS) offers real-time analysis of electrochemical processes by integrating mass spectrometry with electrochemical cells, providing insights into reaction intermediates and products innovationnewsnetwork.com.
Compound Name List
this compound methylsulphate (TMS)
Promazine hydrochloride (PMH)
Promethazine hydrochloride (PTH)
Computational and Theoretical Approaches in Thiazinamium Research
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a cornerstone computational technique used to predict the preferred orientation of one molecule (ligand) when bound to another (receptor) to form a stable complex. In drug discovery, this typically involves predicting how a small molecule drug candidate might bind to a specific biological target, such as a protein or enzyme. The process involves two main components: a search algorithm to explore the vast conformational space of possible ligand-receptor orientations, and a scoring function to estimate the binding affinity and assess the quality of the predicted binding pose.
The primary goal of molecular docking is to identify potential interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, between the ligand and the receptor's active site. The output typically includes a ranked list of docked poses, with associated binding scores or energies, indicating the likelihood and strength of binding.
Potential Data Table Structure for Molecular Docking:
| Compound ID | Target Protein | Binding Affinity (kcal/mol) | Docking Score | Key Interactions (e.g., H-bonds, Hydrophobic) |
| Thiazinamium | [Target A] | [Score Value] | [Score Value] | [Amino Acid Residue(s), Interaction Type] |
| This compound | [Target B] | [Score Value] | [Score Value] | [Amino Acid Residue(s), Interaction Type] |
Note: Specific research findings and data tables detailing molecular docking simulations for this compound were not identified in the reviewed literature. The table above illustrates the typical format and information derived from such studies.
Molecular Dynamics Simulations to Elucidate Binding Mechanisms
Molecular Dynamics (MD) simulations extend the static picture provided by docking by simulating the movement of atoms and molecules over time. These simulations are crucial for understanding the dynamic nature of molecular interactions, including conformational changes in both the ligand and the receptor, the stability of ligand-receptor complexes, and the precise pathways through which ligands access or leave binding sites. By modeling the system's behavior at an atomic level, MD simulations can provide detailed insights into the binding mechanism.
Key outputs from MD simulations include trajectories that capture the temporal evolution of the system, root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) plots to assess stability and flexibility, and analyses of non-covalent interactions. These simulations can reveal how a ligand's binding influences the receptor's structure and dynamics, or vice versa, offering a deeper understanding of molecular recognition.
Potential Data Table Structure for Molecular Dynamics:
| Simulation Type | System (Ligand-Receptor) | Simulation Length (ns) | RMSD (Å) (Average/Max) | RMSF (Å) (Key Residues) | Binding Free Energy (kcal/mol) | Key Dynamic Insights |
| MD Simulation | This compound-[Target A] | [Length] | [Value] | [Value] | [Value] | [Description] |
Note: Specific research findings and data tables detailing molecular dynamics simulations for this compound were not identified in the reviewed literature. The table above illustrates the typical format and information derived from such studies.
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling
Quantitative Structure-Activity Relationship (QSAR) and its three-dimensional extension (3D-QSAR) are computational methods used to establish mathematical correlations between the chemical structure of a series of compounds and their observed biological activity. These models aim to predict the activity of new, unsynthesized compounds based on their structural and physicochemical properties.
QSAR models typically utilize various molecular descriptors (e.g., topological, electronic, quantum chemical) to build statistical models, often employing techniques like multiple linear regression (MLR) or artificial neural networks (ANN). 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), employ three-dimensional field descriptors (steric, electrostatic, hydrophobic) around molecules to predict activity. The output includes validated models with statistical parameters (e.g., R², Q², RMSE) and often contour maps that highlight regions of a molecule important for activity, guiding the design of more potent analogs.
Potential Data Table Structure for QSAR/3D-QSAR:
| Model Type | Method (e.g., GFA-MLR, CoMFA) | Training Set R² | Test Set R² (or Q²) | RMSE | Key Descriptors / Field Types | Applicability Domain |
| 2D-QSAR | GFA-MLR | [Value] | [Value] | [Value] | [Descriptor List] | [Description] |
| 3D-QSAR | CoMFA | [Value] | [Value] | [Value] | [Field Type List] | [Description] |
Note: Specific research findings and data tables detailing QSAR or 3D-QSAR studies for this compound were not identified in the reviewed literature. The table above illustrates the typical format and information derived from such studies.
In Silico Screening and Lead Optimization Strategies
In silico screening, often referred to as virtual screening, involves using computational methods to rapidly analyze large databases of chemical compounds to identify those with the highest probability of binding to a specific biological target. This process helps prioritize compounds for experimental testing, significantly reducing the number of molecules that need to be synthesized and assayed. Techniques employed include structure-based virtual screening (often using molecular docking) and ligand-based virtual screening (using pharmacophore models or similarity searching).
Lead optimization is the subsequent phase where promising "hit" compounds identified through screening are systematically modified to improve their pharmacological properties. This includes enhancing potency, selectivity, metabolic stability, and reducing toxicity, often guided by QSAR models, docking studies, and medicinal chemistry principles.
Conceptual Framework for In Silico Screening and Lead Optimization:
Virtual Screening:
Method: Docking of large compound libraries against a target protein.
Outcome: A ranked list of potential hit compounds.
This compound Context: Hypothetically, virtual screening could identify novel analogs or related compounds with improved activity profiles compared to this compound or identify new targets for this compound.
Lead Optimization:
Method: Iterative modification of hit compounds based on structure-activity relationships, docking insights, and ADMET predictions.
Outcome: Optimized lead compounds with improved drug-like properties.
This compound Context: If this compound were identified as a hit, computational tools would guide modifications to enhance its therapeutic efficacy or alter its properties.
Note: Specific research findings detailing in silico screening or lead optimization strategies directly applied to this compound were not identified in the reviewed literature.
Computational Predictions of Biological Pathways and Targets
Techniques such as pathway analysis, target prediction algorithms, and network pharmacology can integrate various data sources to map a compound's potential biological network. This is invaluable for understanding a drug's therapeutic effects, identifying potential side effects, and discovering new therapeutic applications.
Potential Findings from Pathway/Target Prediction:
Predicted Primary Target(s): Identification of specific proteins or enzymes with which this compound is likely to interact.
Affected Biological Pathways: Elucidation of cellular processes (e.g., signaling cascades, metabolic routes) that this compound might modulate.
Off-Target Predictions: Identification of unintended interactions that could lead to adverse effects.
Note: Specific research findings detailing computational predictions of biological pathways and targets for this compound were not identified in the reviewed literature.
Computational and theoretical approaches, including molecular docking, molecular dynamics simulations, QSAR modeling, in silico screening, and pathway analysis, are indispensable tools in contemporary drug discovery. They enable a deeper understanding of molecular interactions and facilitate the rational design of novel therapeutics. While this compound has been identified in pharmacological contexts, the specific application of these advanced computational methodologies to detailed research on this compound, including the generation of specific research findings and data tables, does not appear to be extensively documented in the reviewed literature. Further computational investigations could provide significant insights into this compound's potential mechanisms of action, target interactions, and guide the development of related compounds.
Future Directions and Research Gaps in Thiazinamium Investigation
Elucidation of Additional Molecular Targets and Signaling Pathways
While the primary mechanism of Thiazinamium is understood to be the blockade of muscarinic and histaminic receptors, its phenothiazine (B1677639) scaffold suggests a broader range of biological activities, a concept known as polypharmacology. nih.govfrontiersin.org Phenothiazine derivatives are known to interact with a variety of other molecular targets, which may contribute to both therapeutic effects and side effects. nih.govnih.gov
Future research should focus on identifying these off-target interactions. For instance, other phenothiazines have been shown to inhibit calmodulin, a key calcium-binding protein involved in numerous cellular processes, and to reactivate the tumor suppressor protein phosphatase 2A (PP2A). nih.gov Investigating whether this compound shares these capabilities could open new avenues for its use in oncology. frontiersin.org A comprehensive screening against a panel of receptors, enzymes, and ion channels is warranted. Modern techniques such as affinity chromatography-mass spectrometry and chemical proteomics can be employed to pull down and identify novel binding partners of this compound in an unbiased manner. Uncovering these additional targets and their downstream signaling pathways is crucial for a complete understanding of its pharmacological profile and could lead to repurposing the drug for new indications. nih.govnih.gov
| Research Approach | Potential Discovery | Implication |
| Receptor Screening Panels | Identification of novel receptor interactions (e.g., dopamine, serotonin) | New therapeutic applications, better side-effect prediction |
| Enzyme Inhibition Assays | Discovery of effects on key signaling enzymes (e.g., kinases, phosphatases) | Understanding of broader cellular effects |
| Calmodulin Binding Studies | Confirmation of calmodulin inhibition | Potential use in cancer or inflammatory diseases nih.gov |
| Chemical Proteomics | Unbiased identification of all cellular binding partners | Comprehensive map of molecular interactions |
Development of Targeted Delivery Systems for Preclinical Applications
A significant hurdle for this compound is its systemic side effects, which stem from its widespread anticholinergic action. oup.comcochrane.org The development of targeted delivery systems could mitigate these issues by concentrating the drug at the site of action, such as the lungs for respiratory diseases. As a quaternary ammonium (B1175870) compound, this compound's permanent positive charge makes it a candidate for novel delivery strategies. aacrjournals.orgnih.govwikipedia.org
Future preclinical research should explore the formulation of this compound into nanocarriers, such as liposomes or polymeric nanoparticles. These systems can be engineered to have specific physicochemical properties that improve lung deposition and retention following inhalation. Furthermore, advanced systems could incorporate targeting ligands on their surface to direct the drug specifically to airway smooth muscle cells or inflammatory cells, enhancing efficacy while minimizing exposure to other tissues. aacrjournals.orgnih.gov The development of antibody-drug conjugates (ADCs), where a molecule like this compound is linked to an antibody that recognizes a specific cellular target, represents a cutting-edge approach that could be adapted for this purpose. aacrjournals.orgnih.gov
Exploration of Novel Therapeutic Potentials in Unexplored Disease Models
The therapeutic application of this compound has historically been confined to respiratory ailments. However, the diverse biological activities associated with the phenothiazine class of compounds suggest that its potential may be far broader. mdpi.comresearchgate.netnih.gov Recent research has highlighted the anticancer, antimicrobial, and anti-Alzheimer's disease properties of various phenothiazine derivatives. nih.govmdpi.comnih.gov
Future investigations should systematically screen this compound in a range of unexplored disease models. Given the known anticancer properties of other phenothiazines like chlorpromazine (B137089) and thioridazine, evaluating this compound's efficacy against various cancer cell lines, particularly those known to be sensitive to membrane-disrupting agents, is a logical step. frontiersin.orgwikipedia.org Similarly, its potential as an efflux pump inhibitor could be explored to combat multidrug resistance in bacteria. mdpi.comnih.gov The structural similarity to other neuropharmacologically active agents also suggests its potential utility in models of neurodegenerative diseases, where cholinergic pathways are often implicated. nih.gov
| Potential Therapeutic Area | Rationale Based on Phenothiazine Class | Example of Unexplored Disease Model |
| Oncology | Known antiproliferative and cytotoxic effects of phenothiazines. frontiersin.orgnih.gov | Xenograft models of lung or colon cancer. |
| Infectious Diseases | Efflux pump inhibition to reverse antibiotic resistance. mdpi.comnih.gov | In vitro and in vivo models of MRSA or XDR-TB infection. |
| Neurodegenerative Disorders | Modulation of multiple neurotransmitter systems and cholinesterases. mdpi.comnih.gov | Cellular and animal models of Alzheimer's or Parkinson's disease. |
| Inflammatory Diseases | Anti-inflammatory properties reported for some derivatives. mdpi.com | Models of inflammatory bowel disease or rheumatoid arthritis. |
Advanced Research on Derivatization for Improved Pharmacological Profiles
The pharmacological profile of this compound, including its potency, selectivity, and pharmacokinetic properties, can be significantly improved through chemical modification. The process of derivatization, or creating structural analogues of the parent compound, is a cornerstone of medicinal chemistry. mdpi.comresearchgate.net For this compound, key goals would be to enhance its selectivity for specific muscarinic receptor subtypes (e.g., M3 in the airways) over others (e.g., M2 in the heart) to reduce side effects.
Advanced synthetic strategies, such as molecular hybridization, can be employed. This involves combining the this compound pharmacophore with other bioactive molecules to create a new hybrid compound with dual or enhanced activity. mdpi.comnih.gov For instance, linking this compound to a molecule with anti-inflammatory properties could create a single agent that addresses both bronchoconstriction and inflammation in asthma. Computational modeling and quantitative structure-activity relationship (QSAR) studies can guide this process by predicting how specific structural changes will affect the compound's binding affinity and activity, thereby streamlining the discovery of derivatives with superior pharmacological profiles. frontiersin.org
Integration of Omics Data for Systems-Level Understanding of Action
To fully comprehend the biological impact of this compound, a systems-level approach is necessary. The integration of "omics" data—including genomics, transcriptomics, proteomics, and metabolomics—can provide an unbiased, holistic view of the cellular and organismal response to the drug. frontiersin.orgmdpi.com This approach moves beyond studying a single target to understanding the complex network of interactions affected by the compound.
Pharmacogenomic studies could identify genetic variants in receptors, transporters, or metabolic enzymes that influence an individual's response to this compound, paving the way for personalized medicine. nih.govyoutube.com Transcriptomic and proteomic analyses of cells or tissues treated with this compound can reveal entire pathways that are modulated by the drug, potentially uncovering novel mechanisms of action or identifying biomarkers of efficacy and toxicity. physiciansweekly.com This systems pharmacology approach can help to build predictive models of drug action, explain clinical variability, and identify patient populations most likely to benefit from treatment. frontiersin.orgfortunejournals.com
Refinement of Preclinical Animal Models for Translational Research
The translation of preclinical findings into clinical success is a major challenge in drug development, particularly for inhaled therapies. frontiersin.orgnih.govmdpi.com Traditional animal models often fail to accurately replicate the complexity of human respiratory diseases and lung physiology. nih.govmassbio.org Future research on this compound must leverage more sophisticated and translationally relevant preclinical models.
The use of ex vivo models like precision-cut lung slices (PCLS) from human donor lungs allows for the study of drug effects on intact human airway tissue, providing more relevant data on efficacy and toxicity. frontiersin.orgnih.gov Furthermore, the development of micro-engineered "lung-on-a-chip" systems and patient-derived organoids offers the ability to model disease-specific pathophysiology and assess drug responses in a human-relevant context. frontiersin.orgnih.govacs.org For inhaled drugs like this compound, these advanced models can better predict human pharmacokinetics and pharmacodynamics, reducing the reliance on less predictive animal studies and improving the chances of successful clinical translation. nih.govyoutube.com
Q & A
Q. What are the primary pharmacological targets and mechanisms of action of thiazinamium, and how can researchers experimentally validate these?
this compound chloride exhibits potent anticholinergic and antiallergic activity, primarily through histamine-1 receptor antagonism and inhibition of thromboxane B2 (TxB2) synthesis (IC50 = 0.2 µM) . To validate these mechanisms, researchers can:
- Use in vitro competitive binding assays with radiolabeled histamine receptors.
- Measure TxB2 levels in cell cultures (e.g., platelets or leukocytes) via ELISA or LC-MS after this compound exposure .
- Compare results with structurally related antihistamines (e.g., promethazine) to assess specificity .
Q. How can researchers design robust experiments to analyze this compound’s pharmacokinetic properties, such as bioavailability and metabolic stability?
Experimental design should include:
- Animal models : Administer this compound methylsulfate via intramuscular injection (e.g., 25 mg doses in bronchodilation studies) and measure plasma concentrations over time using HPLC or GC-MS .
- Metabolite identification : Use high-resolution mass spectrometry (HRMS) to detect metabolites in urine/liver homogenates, referencing GC retention indices and fragmentation patterns from prior studies (e.g., m/z 2339–2675 for parent ions) .
- Tissue distribution : Employ autoradiography or fluorescent tagging in rodent models .
Q. What analytical methods are most reliable for quantifying this compound in pharmaceutical formulations or biological samples?
Validated methods include:
- Capillary zone electrophoresis (CZE) with UV detection for formulations containing this compound, promazine, and promethazine .
- GC-MS with ethyl or trimethylsilyl derivatization, leveraging retention data (e.g., Kovats indices) and spectral libraries .
- Spectrophotometric assays using bromophenol blue or kinetic fluorimetry for rapid quantification in low-resource settings .
Q. How should researchers address variability in this compound’s efficacy across different experimental models (e.g., in vitro vs. in vivo)?
- Standardize protocols : Use consistent cell lines (e.g., HMC-1 mast cells) and animal strains (e.g., Sprague-Dawley rats) to reduce interspecies variability .
- Control for metabolic differences : Include liver microsome assays to predict in vivo metabolism .
- Dose-response calibration : Compare IC50 values from in vitro TxB2 inhibition studies with effective doses in bronchial relaxation trials .
Q. What ethical and regulatory considerations apply when designing studies involving this compound in human subjects?
- Ethical approval : Submit detailed protocols to institutional review boards (IRBs), including participant selection criteria and safety monitoring for anticholinergic side effects (e.g., dry mouth, tachycardia) .
- Regulatory compliance : Adhere to FDA Unique Ingredient Identifier (UNII) standards (e.g., IA16WBX317) and EMA XEVMPD coding (SUB10971MIG) for drug labeling .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported efficacy data for this compound, such as discrepancies between bronchodilation and TxB2 inhibition studies?
- Mechanistic reconciliation : Investigate whether this compound’s bronchodilatory effects are mediated solely by histamine receptor antagonism or involve secondary pathways (e.g., prostaglandin modulation) .
- Cross-study validation : Reanalyze raw data from prior publications using meta-analytical tools to identify confounding variables (e.g., dosage differences or co-administered drugs) .
Q. What strategies optimize this compound’s synthesis and purification to enhance yield and reduce impurities for preclinical studies?
- Route selection : Prioritize quaternization of promethazine derivatives with methyl sulfate, as described in USP/EP monographs .
- Quality control : Use hyphenated techniques (e.g., LC-HRMS) to monitor byproducts like nor-OH metabolites (m/z 2200–255) during synthesis .
- Green chemistry : Explore solvent-free or microwave-assisted synthesis to improve scalability .
Q. How can advanced computational models predict this compound’s interactions with novel targets or off-site receptors?
- Molecular docking : Simulate binding affinities to histamine H1/H4 receptors using crystal structures (PDB IDs: 3RZE, 5VBL) .
- Machine learning : Train models on datasets of phenothiazine derivatives to forecast ADMET properties or toxicity risks (e.g., cardiotoxicity) .
Q. What experimental approaches validate this compound’s potential repurposing for non-allergic indications, such as oncology or immunomodulation?
Q. How should researchers address challenges in reproducing historical data on this compound due to evolving analytical standards?
- Method harmonization : Cross-validate older techniques (e.g., turbidimetry) with modern LC-MS/MS protocols using NIST-traceable reference materials .
- Data transparency : Publish raw chromatograms, spectral data, and experimental logs in open-access repositories to facilitate replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
